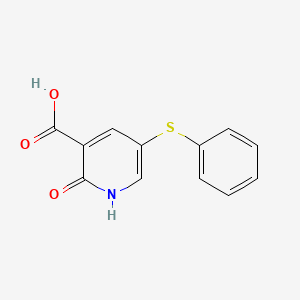![molecular formula C8H15NO4 B13002525 Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is a compound that features an oxetane ring, which is a four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by its functionalization. One common method includes the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring opening and subsequent ring-closing reactions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ring-opened products .
Aplicaciones Científicas De Investigación
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((2-hydroxy-4-(tetradecyloxy)benzylidene)amino)-3-phenylpropanoate
- Methyl 2-((2-hydroxy-4-(tetradecyloxy)benzylidene)amino)-3-(1H-indol-2-yl)propanoate
Uniqueness
Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is unique due to its oxetane ring, which imparts distinct physicochemical properties. This ring structure is less common in natural products and synthetic compounds, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(11)7(10)3-9-6-4-12-5-6/h6-7,9-10H,2-5H2,1H3 |
Clave InChI |
ZCOQZXLMZMVPHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNC1COC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
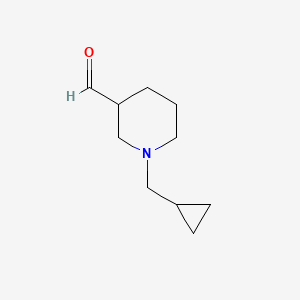
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
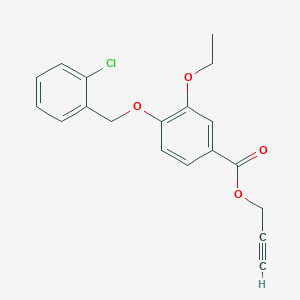
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)


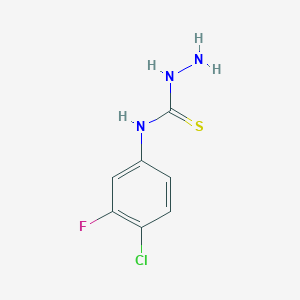


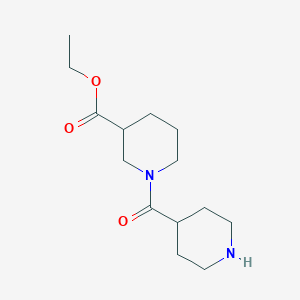
![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)
![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)
